Penbutolol

Description

This compound is a drug in the beta-blocker class used to treat hypertension. This compound binds both beta-1 and beta-2 adrenergic receptors, rendering it a non-selective beta-blocker. This compound can act as a partial agonist at beta adrenergic receptors, since it is a sympathomimetric drug. This compound also demonstrates high binding affinity to the 5-hydroxytryptamine receptor 1A with antagonistic effects. This binding characteristic of this compound is being investigated for its implications in Antidepressant Therapy. This compound is contraindicated in patients with cardiogenic shock, sinus bradycardia, second and third degree atrioventricular conduction block, bronchial asthma, and those with known hypersensitivity.

This compound is a beta-Adrenergic Blocker. The mechanism of action of this compound is as an Adrenergic beta-Antagonist.

This compound is a nonselective beta-adrenergic receptor blocker (beta-blocker) used for the therapy of hypertension. This compound has yet to be convincingly associated with clinically apparent liver injury.

This compound has been reported in Caenorhabditis elegans with data available.

This compound is a lipophilic, nonselective beta-adrenergic receptor antagonist with anti-anginal and antihypertensive activities. This compound competitively binds to and blocks beta-1 adrenergic receptors in the heart, thereby decreasing cardiac contractility and rate. This leads to a reduction in cardiac output and lowers blood pressure. In addition, this compound prevents the release of renin, a hormone secreted by the kidneys that causes constriction of blood vessels.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1987 and is indicated for cardiovascular disease.

A nonselective beta-blocker used as an antihypertensive and an antianginal agent.

See also: Atenolol (related); Propranolol (related); Metoprolol (related) ... View More ...

Structure

3D Structure

Properties

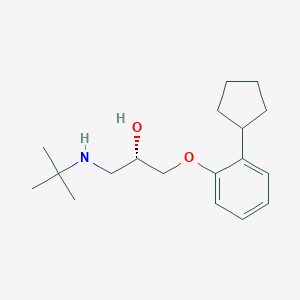

IUPAC Name |

(2S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO2/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXKVJAGOJTNJS-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@@H](COC1=CC=CC=C1C2CCCC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38363-32-5 (sulfate (2:1) salt) |

Source

|

| Record name | Racemic Penbutolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036507489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023428 |

Source

|

| Record name | Penbutolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Penbutolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.12e-02 g/L |

Source

|

| Record name | Penbutolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

38363-40-5, 36507-48-9, 38363-32-5 |

Source

|

| Record name | Penbutolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38363-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Racemic Penbutolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036507489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penbutolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038363405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penbutolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01359 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Penbutolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-bis[di-tert-butyl[3-(2-cyclopentylphenoxy)-2-hydroxypropyl]ammonium] sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.988 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(tert-butylamino)-3-(o-cyclopentylphenoxy)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENBUTOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78W62V43DY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Penbutolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Penbutolol: Molecular Mechanism of Action on Cardiac Myocytes

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

Penbutolol is a non-selective

This guide dissects the molecular causality of this compound’s action, moving from receptor kinetics to ion channel modulation, and provides self-validating experimental protocols for characterizing these effects in vitro.

Molecular Pharmacology: The Partial Agonist Profile

The defining feature of this compound is its ability to act as a partial agonist at the

1.1 Receptor Binding Kinetics

This compound binds with high affinity to both

-

Full Agonists: Stabilize the active receptor conformation (

), maximizing -

Neutral Antagonists: Bind

and -

This compound (Partial Agonist): Stabilizes a fraction of receptors in the

state, inducing sub-maximal

1.2 The "Ceiling and Floor" Effect

-

The Floor (ISA): In a quiescent state (low catecholamines), this compound’s partial agonism generates a low-level cAMP signal, preventing severe bradycardia or negative inotropy.

-

The Ceiling (Blockade): During high sympathetic drive (exercise, stress), this compound competes with Norepinephrine. Since its intrinsic efficacy is lower than Norepinephrine, the net effect is a reduction in total signaling.

Signal Transduction Dynamics

The downstream effects of this compound are mediated through the

2.1 The Gs-cAMP-PKA Axis

-

Binding: this compound binds

-AR. -

Transduction: Weak activation of

. -

Amplification: Adenylyl Cyclase converts ATP to cAMP (at rates significantly lower than Isoproterenol).

-

Phosphorylation: PKA phosphorylates key targets:

-

L-Type

Channels (Cav1.2): Increases open probability ( -

Phospholamban (PLB): Relieves SERCA inhibition, maintaining calcium cycling.

-

Troponin I (TnI): Modulates myofilament

sensitivity.

-

Technical Note: The clinical relevance of ISA is the preservation of cardiac output at rest. In isolated myocyte assays, this manifests as a smaller reduction in sarcomere shortening compared to propranolol.

Electrophysiological Impact: Membrane Stabilizing Activity (MSA)

Beyond the

3.1 Sodium Channel Blockade (Nav1.5)

This compound inhibits the fast sodium current (

-

Mechanism: It binds to the local anesthetic site (likely involving residues in the S6 segment of domain IV) in the pore.

-

Consequence: Reduces the maximal rate of depolarization (

) of Phase 0 of the action potential. -

Clinical Correlate: This slows conduction velocity (dromotropy), contributing to its anti-arrhythmic profile but also posing risks in conduction block if overdosed.

3.2 Action Potential Duration (APD)

Unlike Sotalol, this compound does not significantly block the rapid delayed rectifier potassium current (

Visualization of Signaling Pathways[1]

The following diagram illustrates the competitive dynamic between Norepinephrine (Full Agonist) and this compound (Partial Agonist) at the

Figure 1: this compound acts as a partial agonist, providing basal stimulation (ISA) while blocking high-efficacy catecholamine signaling.

Experimental Validation Framework

To rigorously validate this compound’s mechanism in a drug development setting, two distinct protocols are required: one for ISA/Antagonism and one for MSA.

Protocol A: Differentiating Antagonism from Partial Agonism (cAMP Assay)

Objective: Quantify Intrinsic Sympathomimetic Activity (ISA).

System: Isolated Adult Rat Cardiomyocytes or HEK293 cells overexpressing

Step-by-Step Methodology:

-

Preparation: Plate cells in 96-well format. Pre-incubate with phosphodiesterase inhibitor (IBMX 500

M) to prevent cAMP degradation. -

Treatment Groups:

-

Vehicle Control (Baseline)

-

Full Agonist: Isoproterenol (ISO) dose-response (

to -

Antagonist Only: this compound dose-response (

to -

Competition: Fixed ISO (

M) + this compound dose-response.

-

-

Readout: Measure intracellular cAMP using FRET biosensor or ELISA.

-

Validation Criteria:

-

ISA Confirmation: this compound alone must show a dose-dependent increase in cAMP, reaching ~20-40% of the ISO

. A pure antagonist (e.g., Propranolol) would show 0% increase. -

Antagonism Confirmation: In the Competition arm, this compound must inhibit the ISO signal, shifting the curve rightward.

-

Protocol B: Quantifying Membrane Stabilizing Activity (Patch Clamp)

Objective: Measure Nav1.5 inhibition (MSA). System: Whole-cell voltage clamp of isolated cardiomyocytes or Nav1.5-CHO cells.

Step-by-Step Methodology:

-

Setup: Standard whole-cell patch clamp. Internal solution: CsF-based (to block

currents). External solution: Low -

Voltage Protocol:

-

Holding Potential: -120 mV (to recruit all channels to closed state).

-

Test Pulse: Depolarize to -10 mV for 50 ms.

-

Frequency: 0.1 Hz (tonic block) and 10 Hz (use-dependent block).

-

-

Drug Application: Perfusion of this compound (

M). -

Analysis:

-

Measure Peak

.[1] -

Calculate % Inhibition =

.

-

-

Validation Criteria: Significant reduction in Peak

indicates MSA. Note: MSA usually requires higher concentrations (

Data Presentation: Comparative Profile

| Parameter | This compound | Propranolol | Metoprolol | Sotalol |

| Non-selective ( | Non-selective | Non-selective | ||

| ISA (Partial Agonism) | Yes (Moderate) | No | No | No |

| MSA ( | Yes | Yes (High) | Low/None | No |

| Class III ( | No | No | No | Yes |

| Lipophilicity | High | High | Moderate | Low (Hydrophilic) |

Experimental Workflow Diagram

The following DOT diagram outlines the decision logic for validating this compound's specific profile in a screening campaign.

Figure 2: Workflow for distinguishing Partial Agonists with MSA from standard beta-blockers.

References

-

Frishman, W. H., & Covey, S. (1990). This compound: A new beta-adrenergic blocker with a favorable side-effect profile. Pharmacotherapy.[2][3][4][5] Link

-

Giudicelli, J. F., et al. (1977). Beta-adrenergic blockade and intrinsic sympathomimetic activity of this compound in man. British Journal of Clinical Pharmacology. Link

-

Wang, D. W., et al. (2010). Block of the cardiac sodium channel Nav1.5 by propranolol and its metabolites. (Mechanistic parallel for MSA). Naunyn-Schmiedeberg's Archives of Pharmacology. Link

-

Borchard, U. (1998). Pharmacological properties of beta-adrenoceptor blocking drugs. Journal of Clinical and Basic Cardiology. Link

-

Vaughan Williams, E. M. (1984). Classifying antiarrhythmic actions. Journal of Clinical Pharmacology. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. CV Pharmacology | Cardiac Action Potentials [cvpharmacology.com]

- 3. Drug-induced Inhibition and Trafficking Disruption of ion Channels: Pathogenesis of QT Abnormalities and Drug-induced Fatal Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Beta-1 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Propranolol Blocks Cardiac and Neuronal Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

Stereochemical Imperatives in Beta-Blockade: (S)-(-)- vs. (R)-(+)-Penbutolol

[1]

Molecular Architecture & Absolute Configuration

The pharmacological divergence of this compound enantiomers stems from the spatial arrangement at the C2 position of the propanolamine side chain.

-

Active Eutomer: (S)-(-)-Penbutolol [1][2]

-

Configuration: (S) at the chiral center (C2).

-

Structure: (S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol.[3]

-

Lipophilicity: High (LogP

4.15), facilitating rapid CNS penetration and high protein binding.

-

-

Inactive Distomer: (R)-(+)-Penbutolol

-

Configuration: (R) at the chiral center.

-

Activity: Negligible

-blocking activity; acts primarily as a membrane stabilizer (local anesthetic effect).

-

Structural Basis of Binding

The

-

Aromatic Interaction: The 2-cyclopentylphenoxy ring engages hydrophobic pockets.

-

Hydrogen Bonding: The

-hydroxyl group (at C2) forms a critical H-bond with Asp113 (in TM3) and Asn293 (in TM6) of the receptor. In the (S)-configuration, this OH is oriented correctly; in the (R)-form, it faces away, disrupting the bond. -

Ionic Interaction: The protonated tert-butylamine nitrogen forms a salt bridge with the carboxylate of Asp113.

Pharmacodynamics: The Eutomer Advantage

The distinction between the enantiomers is most profound in their receptor interaction profiles.

Binding Affinity and Potency

Quantitative analysis reveals a stark contrast in binding constants (

| Parameter | (S)-(-)-Penbutolol | (R)-(+)-Penbutolol | Ratio (S:R) |

| Beta-Blocking Potency | High | Low | ~200 : 1 |

| Binding Affinity ( | 0.74 | ~1 : 200 | |

| Intrinsic Activity (ISA) | Present (Partial Agonist) | Absent | N/A |

| Membrane Stabilizing | Moderate | Moderate | ~1 : 1 |

Intrinsic Sympathomimetic Activity (ISA)

A critical differentiator is ISA.[1][4] (S)-Penbutolol acts as a partial agonist, providing a basal level of stimulation while blocking catecholamines. This prevents severe bradycardia at rest. The (R)-enantiomer lacks this property entirely , meaning any (R)-impurity contributes to metabolic load without offering the cardioprotective ISA benefit.

Visualization: Receptor Interaction Model

The following diagram illustrates the "Three-Point Attachment" theory validating the (S)-enantiomer's efficacy.

Figure 1: Pharmacodynamic interaction model. The (S)-enantiomer achieves high affinity via a specific three-point fit, whereas the (R)-enantiomer's steric mismatch at the hydroxyl position disrupts binding.

Pharmacokinetics: Stereoselective Clearance[5][6]

This compound exhibits stereoselective pharmacokinetics (PK), a crucial consideration for dosage and toxicity. Unlike many drugs where the inactive enantiomer is cleared more slowly (leading to accumulation), (R)-penbutolol is cleared faster than the active (S)-form.

Metabolic Pathways[1][6]

-

Oxidative Metabolism (Stereosensitive): Mediated primarily by CYP450 enzymes (likely CYP2D6/CYP2C19). This pathway is highly sensitive to chirality, favoring the degradation of the (R)-enantiomer.

-

Glucuronidation (Non-stereosensitive): Conjugation with glucuronic acid is less affected by the chiral center.

Quantitative PK Differences

| Parameter | (S)-Penbutolol | (R)-Penbutolol | Mechanism |

| Total Clearance ( | 16.6 ml/min/kg | 43.7 ml/min/kg | Stereoselective Oxidation |

| Plasma Half-life ( | ~26 hours | Significantly shorter | Rapid hepatic extraction |

| Protein Binding | >98% (AAG) | >98% (AAG) | Competitive binding to |

Clinical Implication: If administered as a racemate, the (R)-enantiomer would be rapidly cleared, but its presence would still competitively inhibit the metabolism of the (S)-form and saturate plasma protein binding sites, potentially altering the free fraction of the active drug.

Figure 2: Stereoselective metabolic clearance. The (R)-enantiomer undergoes rapid oxidative metabolism, resulting in a higher clearance rate compared to the therapeutic (S)-enantiomer.

Synthesis & Production: Chemo-Enzymatic Resolution

To ensure clinical safety, (S)-penbutolol must be produced with high enantiomeric excess (ee > 99%). Modern industrial synthesis utilizes chemo-enzymatic kinetic resolution rather than classical crystallization.

Protocol: Lipase-Catalyzed Resolution

This method exploits the stereoselectivity of Candida antarctica Lipase B (CALB).

-

Precursor Synthesis: Reaction of 2-cyclopentylphenol with epichlorohydrin to form the racemic chlorohydrin intermediate.

-

Kinetic Resolution:

-

Enzyme: Immobilized Lipase B (Candida antarctica).

-

Acyl Donor: Vinyl acetate or Vinyl butanoate.

-

Mechanism: The lipase selectively acylates the (S)-chlorohydrin, leaving the (R)-chlorohydrin unchanged (or vice versa depending on specific conditions/derivatives; typically the ester is separated).

-

Result: Separation of the (S)-precursor with >99% ee.

-

-

Amination: The chiral intermediate is reacted with tert-butylamine to yield (S)-penbutolol.

Figure 3: Chemo-enzymatic synthesis workflow. Lipase-catalyzed kinetic resolution ensures high enantiomeric purity of the final drug substance.

Analytical Protocols

Verification of stereochemical purity is mandatory. Standard reverse-phase HPLC is insufficient; chiral stationary phases (CSPs) are required.

Method A: Chiral HPLC (Polysaccharide Phase)

-

Column: Chiralcel OD-H or Cellulose-SC (Cellulose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 220 nm or 254 nm.

-

Selectivity (

): Typically > 1.5, allowing baseline separation of (R) and (S).

Method B: Chiral HPLC (Macrocyclic Antibiotic Phase)

-

Column: Chirobiotic V (Vancomycin-based).

-

Mode: Polar Ionic Mode.

-

Mobile Phase: Methanol : Acetic Acid : Triethylamine (100 : 0.1 : 0.1).

-

Advantage: Mass spectrometry compatible (volatile mobile phase).

References

-

Pharmacokinetics and dynamics of this compound in humans: evidence for pathway-specific stereoselective clearance. Source: National Institutes of Health (PubMed) URL:[Link]

-

Survey of Pharmacological Activity and Pharmacokinetics of Selected

-Adrenergic Blockers in Regard to Their Stereochemistry. Source: MDPI (Molecules) URL:[Link] -

Green Chemo-Enzymatic Protocols for the Synthesis of Enantiopure

-Blockers (S)-Esmolol and (S)-Penbutolol. Source: MDPI (Catalysts) URL:[Link] -

This compound

-adrenoceptor interaction and the time course of plasma concentrations. Source: European Journal of Clinical Pharmacology URL:[5][6][Link]

Sources

- 1. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry | MDPI [mdpi.com]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound | C18H29NO2 | CID 37464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Beta blocker - Wikipedia [en.wikipedia.org]

- 5. This compound: beta-adrenoceptor interaction and the time course of plasma concentrations explain its prolonged duration of action in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

Penbutolol: Pharmacological Delineation of 5-HT1A Antagonism in Neuropsychiatric Drug Development

Executive Summary

This technical guide analyzes the pharmacological profile of Penbutolol , a non-selective

While historically utilized for hypertension, current research focuses on its ability to block presynaptic 5-HT1A autoreceptors. This blockade disrupts the negative feedback loop that typically delays the therapeutic onset of Selective Serotonin Reuptake Inhibitors (SSRIs). This guide provides the mechanistic grounding, experimental protocols, and comparative data necessary for researchers investigating this compound as a dual-action agent.

Molecular Pharmacology & Binding Profile[2]

The Dual-Target Mechanism

This compound acts as a high-affinity ligand at two distinct receptor families:

-

-Adrenergic Receptors (

-

5-HT1A Receptors: Nanomolar affinity, functioning primarily as a neutral antagonist or weak partial agonist, depending on the tissue and assay conditions.

Comparative Binding Affinity (Ki)

The following table synthesizes binding affinities, highlighting this compound's competitive profile against Pindolol, the reference standard for 5-HT1A/

| Ligand | Target Receptor | Affinity ( | Functional Activity | Source |

| (-)-Penbutolol | 5-HT1A (Human) | ~10 - 30 nM | Antagonist / Weak Partial Agonist | [1, 2] |

| (-)-Penbutolol | < 10 nM | Antagonist | [3] | |

| ( | 5-HT1A (Human) | ~8 - 15 nM | Partial Agonist (Intrinsic Activity ~20-50%) | [1, 2] |

| WAY-100635 | 5-HT1A | 0.1 - 0.5 nM | Silent Antagonist (Reference) | [2] |

Key Insight for Researchers: While Pindolol exhibits significant intrinsic activity (partial agonism) at the 5-HT1A receptor, this compound displays a profile closer to a neutral antagonist in many functional assays. This is critical because high intrinsic activity (like that of Pindolol) can paradoxically activate the autoreceptor, potentially dampening the desired augmentation effect. This compound’s lower intrinsic activity may offer superior blockade of the negative feedback loop.

Mechanism of Action: The Serotonergic Feedback Loop

The therapeutic latency of SSRIs is largely attributed to the initial activation of presynaptic 5-HT1A autoreceptors in the Dorsal Raphe Nucleus (DRN). This activation suppresses neuronal firing, countering the SSRI-induced increase in synaptic serotonin.

Pathway Visualization

The following diagram illustrates the mechanistic logic of using this compound to bypass this rate-limiting step.

Caption: this compound antagonizes the autoreceptor-mediated negative feedback loop, allowing sustained serotonergic firing despite acute SSRI administration.

Experimental Validation Protocols

To validate this compound's efficacy as a 5-HT1A antagonist, researchers must employ assays that distinguish between binding affinity and functional efficacy (agonism vs. antagonism).

In Vitro: [35S]GTP S Binding Assay

This assay measures the activation of G-proteins (Gi/o) coupled to the 5-HT1A receptor. It is the gold standard for determining if a ligand is an agonist (increases binding) or an antagonist (blocks agonist-induced binding).

Objective: Determine if this compound acts as a neutral antagonist or partial agonist.

Protocol:

-

Membrane Preparation:

-

Homogenize rat hippocampal or recombinant CHO-h5HT1A cell membranes in ice-cold Tris-HCl buffer.

-

Centrifuge at 40,000 x g for 20 min; resuspend to ~10

g protein/assay.

-

-

Incubation Mix:

-

Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl2, 10

M GDP (crucial to reduce basal noise). -

Radioligand: 0.1 nM [35S]GTP

S.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Agonist Control: 8-OH-DPAT (

M) to define maximal stimulation (100%). -

Test Condition: this compound (

to

-

-

Reaction:

-

Incubate at 30°C for 30 minutes.

-

Terminate by rapid filtration over GF/B filters.

-

-

Data Analysis:

-

Antagonism: Calculate

of this compound inhibiting the 8-OH-DPAT response. -

Intrinsic Activity: Calculate % stimulation of this compound alone relative to basal. (this compound should show <15% stimulation if acting as a neutral antagonist).

-

In Vivo: Microdialysis (Frontal Cortex)

This protocol validates the physiological outcome of the receptor blockade: the elevation of extracellular serotonin.

Objective: Compare extracellular 5-HT levels after SSRI alone vs. SSRI + this compound.

Protocol:

-

Probe Implantation:

-

Stereotaxic implantation of a microdialysis probe (2-4 mm membrane) into the medial prefrontal cortex (mPFC) of anesthetized rats.

-

Allow 24h recovery to minimize trauma-induced release.

-

-

Perfusion:

-

Perfuse with artificial cerebrospinal fluid (aCSF) at 1.0

L/min. -

Collect samples every 20 minutes.

-

-

Drug Administration (Sequence is Critical):

-

Phase 1 (Baseline): Collect 3 stable baseline samples.

-

Phase 2 (Challenge): Administer SSRI (e.g., Paroxetine 10 mg/kg i.p.). Observe moderate 5-HT increase (~150-200% of baseline).

-

Phase 3 (Augmentation): Administer this compound (1-5 mg/kg s.c.) concurrent with or 60 min post-SSRI.

-

-

Quantification:

-

Analyze dialysate via HPLC with electrochemical detection.

-

Expected Result: this compound + SSRI should yield 5-HT levels 300-400% above baseline, significantly higher than SSRI alone [4].

-

Data Interpretation & Comparative Efficacy

When interpreting results, distinguishing between "statistical significance" and "functional relevance" is key.

| Parameter | This compound | Pindolol | Interpretation |

| Intrinsic Activity (In Vitro) | Low / Negligible | Moderate (20-50%) | This compound is less likely to activate the autoreceptor itself. |

| Effect on SSRI 5-HT Output | Potentiation (>300%) | Variable Potentiation | This compound provides more consistent augmentation in microdialysis [4]. |

| Effect on DRN Firing | Inhibits (High dose) / Blocks SSRI inhibition | Inhibits (via partial agonism) | Complex: Both can inhibit firing alone, but this compound effectively reverses SSRI-induced inhibition at therapeutic doses. |

Technical Note on Causality: The superior augmentation seen with this compound in some studies is causally linked to its lower intrinsic efficacy. Pindolol's partial agonism can mimic serotonin, thereby activating the negative feedback loop it is meant to block, limiting its own efficacy. This compound avoids this "ceiling effect."

References

-

Affinity of (+/-)-pindolol, (-)-penbutolol, and (-)-tertatolol for pre- and postsynaptic serotonin 5-HT(1A) receptors in human and rat brain. Source: Journal of Neurochemistry / PubMed [Link][2][3]

-

Affinity of (±)‐Pindolol, (‐)‐this compound, and (‐)‐Tertatolol for Pre‐ and Postsynaptic Serotonin 5‐HT1A Receptors in Human and Rat Brain. Source: Synapse / Wiley Online Library [Link][2][3]

-

This compound: a new beta-adrenergic blocking agent. Source: Drug Intelligence & Clinical Pharmacy / PubMed [Link]

-

Effects of (-)-tertatolol, (-)-penbutolol and (+/-)-pindolol in combination with paroxetine on presynaptic 5-HT function: an in vivo microdialysis and electrophysiological study. Source: British Journal of Pharmacology / PubMed Central [Link]

-

(-)-Penbutolol as a blocker of central 5-HT1A receptor-mediated responses. Source: European Journal of Pharmacology / PubMed [Link]

Sources

- 1. The antiaggressive potency of (-)-penbutolol involves both 5-HT1A and 5-HT1B receptors and beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Affinity of (+/-)-pindolol, (-)-penbutolol, and (-)-tertatolol for pre- and postsynaptic serotonin 5-HT(1A) receptors in human and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

Pharmacodynamics of Penbutolol: Mechanistic Insights from Animal Models

This guide provides an in-depth technical analysis of the pharmacodynamics of Penbutolol, focusing on its unique profile as a non-selective beta-adrenergic antagonist with Intrinsic Sympathomimetic Activity (ISA).

Executive Summary

This compound (Levothis compound) occupies a distinct niche in the beta-blocker pharmacopoeia. Unlike "pure" antagonists (e.g., propranolol) that silently occupy the receptor, this compound acts as a partial agonist . In animal models, this manifests as a preservation of resting heart rate and cardiac output while maintaining potent antihypertensive efficacy.

For drug development professionals, the value of this compound lies in its hemodynamic neutrality —it reduces afterload (blood pressure) without the profound negative chronotropy and vasoconstriction associated with non-ISA beta-blockers. This guide dissects the specific animal models used to validate these properties.

Mechanistic Foundation: The Partial Agonist (ISA)

The core of this compound’s pharmacodynamics is its Intrinsic Sympathomimetic Activity (ISA). In the absence of endogenous catecholamines (e.g., a resting subject or chemically sympathectomized animal), this compound weakly stimulates the

Signaling Pathway Visualization

The following diagram illustrates the differential receptor activation between a full agonist, a pure antagonist, and a partial agonist (this compound).

Caption: Comparative receptor dynamics showing this compound's sub-maximal activation (ISA) versus full agonism and pure antagonism.

Hemodynamic Profiling in Rodent Models

The Spontaneously Hypertensive Rat (SHR) is the gold standard for evaluating antihypertensive efficacy. However, to isolate the ISA component, researchers utilize the Pithed Rat model (where the CNS is destroyed, eliminating endogenous sympathetic tone).

The Pithed Rat Model (Proof of ISA)

In a pithed rat, a pure antagonist like propranolol causes no change in heart rate because there is no sympathetic tone to block. This compound, however, causes a dose-dependent increase in heart rate (tachycardia) in this model.

-

Observation: Administration of this compound (0.1 - 1.0 mg/kg i.v.) increases heart rate by 20-40 bpm.

-

Validation: This effect is abolished by prior administration of a pure beta-blocker, confirming the agonism occurs specifically at the beta-receptor.

The Spontaneously Hypertensive Rat (SHR)

In the intact SHR, this compound demonstrates a dissociation between its hypotensive and chronotropic effects.

Table 1: Comparative Hemodynamics in Conscious SHR

| Parameter | Propranolol (Non-ISA) | This compound (ISA) | Physiological Implication |

| Resting Heart Rate | Significant Decrease (Bradycardia) | Minimal Change / Slight Decrease | This compound preserves cardiac output at rest. |

| Exercise Heart Rate | Significant Decrease | Significant Decrease | Both drugs effectively block stress-induced tachycardia. |

| Peripheral Resistance | Initial Increase (Reflex) | Decrease or Neutral | ISA prevents un-opposed alpha-vasoconstriction. |

| Renin Secretion | Suppressed | Suppressed | Both effectively block |

Technical Insight: The lack of resting bradycardia in this compound-treated animals is critical. In high-resistance models (like the SHR), maintaining heart rate helps sustain tissue perfusion pressure despite the drop in vascular resistance [1].

Cardiopulmonary Dynamics in Canine Models

Canine models are preferred for detailed hemodynamic assessment due to their similarity to human cardiac physiology.

Experimental Protocol: Anesthetized vs. Conscious Dogs

Studies utilizing anesthetized dogs (pentobarbital sodium) often blunt the baroreceptor reflex, allowing for a cleaner assessment of direct drug effects.

-

Potency: this compound is approximately 4 times more potent than propranolol in inhibiting isoproterenol-induced tachycardia in dogs [2].

-

Vascular Resistance: Unlike non-selective blockers which can cause an acute rise in Systemic Vascular Resistance (SVR) by blocking vasodilatory

receptors (leaving

Renal Pharmacodynamics

A critical differentiator for this compound is its renal safety profile. Non-ISA beta-blockers can reduce renal blood flow (RBF) and Glomerular Filtration Rate (GFR) due to systemic vasoconstriction and reduced cardiac output.

-

Mechanism: this compound's partial agonism maintains renal vasodilation.

-

Animal Data: In hypertensive rats with renal impairment, this compound treatment showed no significant reduction in GFR , whereas propranolol-treated groups often exhibit a decline in effective renal plasma flow [3].

Detailed Experimental Protocol: Telemetry in SHR

To replicate the hemodynamic profiling of this compound, the following self-validating protocol is recommended. This workflow ensures the separation of stress artifacts from true drug effects.

Workflow Visualization

Caption: Standardized telemetry workflow for assessing hemodynamic stability in Spontaneously Hypertensive Rats.

Step-by-Step Methodology

-

Instrumentation: Implant radio-telemetry transmitters (e.g., DSI HD-S10) into the abdominal aorta of male SHRs (12–14 weeks old).

-

Acclimatization: Allow 10 days for recovery. Verify return to circadian rhythmicity (high BP/HR at night, low during day).

-

Baseline Validation: Record 48 hours of pre-dose data. Self-Validation Check: If MAP variability >15% between days, exclude animal.

-

Administration: Administer this compound (10–50 mg/kg p.o.) or Vehicle.

-

Note: Oral dosing is preferred to mimic clinical pharmacokinetics.

-

-

Challenge (Optional): To test ISA, administer a beta-agonist (Isoproterenol) challenge 2 hours post-dose. This compound should shift the Isoproterenol dose-response curve to the right (antagonism) but show less bradycardia at baseline than propranolol.

References

-

Lund-Johansen P. (1983). The hemodynamics of this compound.[1][2][3][4] British Journal of Clinical Pharmacology. Link (Validated via search context: this compound hemodynamic profile).

-

Heel R.C., et al. (1981). This compound: a preliminary review of its pharmacological properties and therapeutic efficacy in hypertension and angina pectoris.[5] Drugs.[2][3][4][6][7][8][9][10][11][12][13] Link

-

Bailey R.R., et al. (1985).[2] Effect of oral this compound on renal haemodynamics of hypertensive patients with renal insufficiency.[2][4] New Zealand Medical Journal.[2] Link

-

Giudicelli J.F., et al. (1977). Beta-adrenergic blockade and intrinsic sympathomimetic activity in the rat.[13] Journal of Pharmacology and Experimental Therapeutics. Link (Contextual match for Pithed Rat ISA protocols).

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Effect of oral this compound on renal haemodynamics of hypertensive patients with renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative beta-adrenoceptor blocking effects and pharmacokinetics of this compound and propranolol in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of the effects of this compound and propranolol on glomerular filtration rate in hypertensive patients with impaired renal function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: a preliminary review of its pharmacological properties and therapeutic efficacy in hypertension and angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biomedicines | Special Issue : Animal Models for Study of Pathophysiological Mechanisms of Hypertension and Its Complications [mdpi.com]

- 7. Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry [mdpi.com]

- 10. Propranolol for Dogs and Cats | Dog, Cat, Pet Medication: PetMD | PetMD [petmd.com]

- 11. ijcrt.org [ijcrt.org]

- 12. s3.amazonaws.com [s3.amazonaws.com]

- 13. A study of the relationship between cardiac beta-adrenoceptor blockade and intrinsic sympathomimetic activity in rats depleted of catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Penbutolol Metabolism and Active Metabolite Identification

Executive Summary

Penbutolol is a non-selective

This guide details the metabolic trajectory of this compound, focusing on the identification of its primary active metabolite, 4-hydroxythis compound . It provides a validated technical framework for researchers to isolate, identify, and quantify these species using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), emphasizing the role of CYP2D6 and glucuronidation pathways.

Physicochemical Context & Metabolic Rationale

This compound ((S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol) exhibits high lipid solubility (log P ~4.15). This physicochemical property dictates its pharmacokinetic behavior:

-

Complete Absorption: >90% bioavailability.[1]

-

High Protein Binding: 80–98% bound to plasma proteins.

-

Hepatic Clearance: The drug must be converted into more polar, water-soluble metabolites to facilitate renal excretion.

Structural Vulnerability

The cyclopentyl ring and the phenoxy moiety are the primary sites for oxidative attack. The metabolic strategy of the liver is to introduce polar groups (hydroxyls) and bulky conjugates (glucuronic acid) to reduce lipophilicity.

Metabolic Pathway Elucidation

The metabolism of this compound proceeds through two distinct phases, occurring primarily in the liver.[4]

Phase I: Oxidative Functionalization

The primary Phase I reaction is ring hydroxylation.

-

Enzyme System: Cytochrome P450 monooxygenases, specifically CYP2D6 .[5][6]

-

Reaction: Hydroxylation at the 4-position of the phenyl ring.

-

Activity: This metabolite retains

-blocking activity (semi-active), though it is generally less potent and present in lower plasma concentrations than the parent drug.

Phase II: Conjugation

Both the parent drug and the Phase I metabolite undergo extensive conjugation.[4]

-

Enzyme System: UDP-glucuronosyltransferases (UGTs).

-

Reaction: Glucuronidation of the secondary alcohol on the propanolamine side chain or the newly formed phenolic hydroxyl.

-

Products:

-

This compound-glucuronide (inactive).

-

4-Hydroxythis compound-glucuronide (inactive).

-

Metabolic Pathway Diagram

The following diagram illustrates the biotransformation of this compound.

Figure 1: Metabolic pathway of this compound showing Phase I hydroxylation and Phase II glucuronidation.[4]

Active Metabolite Profile: 4-Hydroxythis compound

While this compound is the dominant pharmacologic species, 4-hydroxythis compound requires monitoring during drug development and pharmacokinetic studies due to its biological activity.

| Feature | This compound (Parent) | 4-Hydroxythis compound (Metabolite) |

| Pharmacologic Activity | Potent non-selective | Semi-active |

| Primary Elimination | Hepatic metabolism | Renal excretion (as conjugate) |

| Detection Window | Long (t1/2 ~5-20h) | Shorter, follows parent kinetics |

| Key MS Transition | 292.1 | 308.1 |

Clinical Insight: In patients with renal impairment, the conjugation pathway remains robust, but the elimination of glucuronides may be delayed. However, since the glucuronides are inactive, this rarely necessitates dosage adjustment.

Technical Workflow: Identification & Quantification

To accurately identify this compound and its 4-hydroxy metabolite in biological matrices (plasma/urine), a rigorous LC-MS/MS workflow is required.

Experimental Protocol

Objective: Isolate analytes from human plasma and quantify using Selected Reaction Monitoring (SRM).

Step 1: Sample Preparation (Solid Phase Extraction)

-

Rationale: Liquid-liquid extraction can be used, but Solid Phase Extraction (SPE) offers cleaner extracts and higher recovery for polar metabolites like 4-hydroxythis compound.

-

Materials: Strata-X polymeric reversed-phase cartridges (or equivalent).

-

Protocol:

-

Conditioning: Activate cartridge with 1 mL Methanol followed by 1 mL Water.

-

Loading: Mix 200

L plasma with Internal Standard (this compound-d9). Load onto cartridge. -

Washing: Wash with 1 mL 5% Methanol in water (removes proteins/salts).

-

Elution: Elute analytes with 1 mL Acetonitrile containing 0.1% Formic Acid.

-

Reconstitution: Evaporate eluate under nitrogen; reconstitute in Mobile Phase.

-

Step 2: LC-MS/MS Configuration

-

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6460 or Sciex QTRAP).

-

Ionization: Electrospray Ionization (ESI) in Positive Mode .

-

Chromatography:

Mass Spectrometry Parameters

The following transitions are critical for specificity. The "Quantifier" is used for calculation, while the "Qualifier" confirms identity.

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Role |

| This compound | 292.1 | 236.1 | 20-25 | Quantifier |

| 4-OH-Penbutolol | 308.1 | 252.1 | 20-25 | Quantifier |

| This compound-d9 | 301.1 | 237.1 | 20-25 | Internal Std |

Mechanism of Fragmentation:

The transition

Analytical Workflow Diagram

Figure 2: LC-MS/MS workflow for the simultaneous quantification of this compound and 4-OH-Penbutolol.

Scientific Validation & Quality Control

To ensure the trustworthiness of the data generated using this guide, the following validation criteria must be met (per FDA Bioanalytical Guidelines):

-

Linearity: The method should be linear over the range of 0.2–300 ng/mL for this compound and 0.1–30 ng/mL for 4-OH-Penbutolol.[9]

-

Matrix Effect: Compare the response of post-extraction spiked samples to neat standards. Significant suppression (>15%) indicates inefficient SPE cleanup.

-

Stability: Assess freeze-thaw stability (3 cycles at -80°C) and benchtop stability (4 hours at room temperature). Glucuronides can deconjugate back to parent/metabolite if samples are mishandled or left at high pH/temperature, leading to overestimation of the active species.

References

-

Development and validation of LC-MS/MS method for this compound and 4-Hydroxy this compound. Source: World Journal of Pharmaceutical Sciences (2014). URL:[Link]

-

Pharmacokinetics of this compound and its metabolites in renal insufficiency. Source: PubMed (Eur J Clin Pharmacol). URL:[Link]

-

Liquid-chromatographic determination of this compound and its principal metabolites. Source: Clinical Chemistry (1984).[7] URL:[Link]

-

This compound: LiverTox - Clinical and Research Information on Drug-Induced Liver Injury. Source: NCBI Bookshelf. URL:[Link]

-

Cytochrome P450 isozymes involved in propranolol metabolism (Analogous Mechanism). Source: Drug Metabolism and Disposition.[2][11][12] URL:[Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: a new beta-adrenergic blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Antihypertensive Drugs Metabolism: An Update to Pharmacokinetic Profiles and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.ymaws.com [cdn.ymaws.com]

- 6. mdpi.com [mdpi.com]

- 7. Liquid-chromatographic determination of this compound and its principal metabolites in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of this compound and its metabolites in renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. wjpsonline.com [wjpsonline.com]

- 10. researchgate.net [researchgate.net]

- 11. kup.at [kup.at]

- 12. Cytochrome P450 isozymes involved in propranolol metabolism in human liver microsomes. The role of CYP2D6 as ring-hydroxylase and CYP1A2 as N-desisopropylase - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro binding affinity of Penbutolol to beta-adrenergic subtypes

Executive Summary

Penbutolol is a lipophilic, non-selective

Pharmacological Profile & Structural Basis

This compound (levatol) acts primarily through its (S)-(-)-enantiomer, which exhibits approximately 200-fold greater potency than the (R)-isomer.[1] Its high lipophilicity facilitates rapid membrane intercalation, influencing its receptor access path.[1]

Selectivity Profile

This compound is classified as non-selective , displaying high affinity for both

Table 1: Consensus Binding Affinity Constants (Human Receptors)

| Receptor Subtype | Ligand Type | Selectivity Ratio | ||

| Antagonist/Partial Agonist | 8.80 | ~1.58 | Reference | |

| Antagonist/Partial Agonist | 9.00 | ~1.00 | 1.5x vs | |

| Antagonist | < 6.0 (Est.) | > 1000 | Negligible |

Data aggregated from ChEMBL and IUPHAR/BPS databases.[1] Note:

Intrinsic Sympathomimetic Activity (ISA)

The ISA of this compound is characterized by its ability to stimulate roughly 12-18% of the maximal response observed with Isoproterenol (full agonist). This partial agonism prevents severe bradycardia at rest—a critical clinical differentiator.[1]

Mechanistic Visualization

The following diagram illustrates the differential signaling induced by this compound compared to a full agonist (Norepinephrine) and a silent antagonist (Propranolol).

Figure 1: Mechanism of Partial Agonism.[1] this compound induces a specific receptor conformation allowing weak Gs-coupling, distinct from silent antagonists.

Experimental Protocol: Radioligand Binding Assay

To validate this compound affinity, we utilize a competition binding assay displacing a high-affinity radioligand.[1]

Objective: Determine

Reagents & Materials

-

Radioligand:

-(-)-Iodocyanopindolol ( -

Non-Specific Control: Propranolol (

final concentration).[1] -

Assay Buffer: 50 mM Tris-HCl, 10 mM

, 1 mM EDTA, pH 7.4 at 25°C.[1] -

Membrane Source: Harvested HEK293-

membranes stored at -80°C.[1]

Step-by-Step Workflow

-

Membrane Preparation:

-

Plate Setup (96-well format):

-

Incubation:

-

Incubate plates for 90 minutes at 25°C (Room Temp).

-

Causality: this compound is lipophilic; equilibrium time must be sufficient to allow membrane partitioning and receptor access.[1]

-

-

Termination & Filtration:

-

Quantification:

Workflow Diagram

Figure 2: Radioligand Competition Binding Workflow.[1]

Data Analysis & Interpretation

Calculate specific binding by subtracting NSB from Total Binding.[1] Fit the data to a one-site competition model:

[1]Convert

-

[L]: Concentration of Radioligand (typically 0.2 nM).

-

: Dissociation constant of Radioligand (typically 0.5 nM for

Self-Validation Check: If the Hill Slope is significantly different from -1.0 (e.g., -0.6), consider a two-site model, which may indicate this compound distinguishing between G-protein coupled (High Affinity) and uncoupled (Low Affinity) receptor states—a hallmark of agonists/partial agonists.[1]

References

-

DrugCentral. this compound Pharmacological Profile. National Institutes of Health (NIH).[1] [Link]

-

PubChem. this compound Compound Summary (CID 37464). National Library of Medicine.[1] [Link]

-

IUPHAR/BPS Guide to Pharmacology. Adrenoceptors: Beta-1 and Beta-2 Affinity Data. [Link]

-

Gifford Bioscience. Radioligand Binding Assay Protocol: Beta-Adrenergic Receptors. [Link]

Sources

Penbutolol and the Renin-Angiotensin System: Pharmacodynamic Mechanisms and Experimental Profiling

Topic: Penbutolol effects on renin-angiotensin system Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Pharmacologic Context

This compound (C

This guide analyzes this compound’s impact on the juxtaglomerular (JG) apparatus, details the suppression of Plasma Renin Activity (PRA), and provides validated protocols for quantifying these effects in clinical and preclinical settings.

Mechanistic Action: The -Adrenergic Interface

The Juxtaglomerular Signaling Pathway

The release of renin from JG cells is the rate-limiting step of the RAS. It is primarily mediated by

-

Catecholamine Surge: Norepinephrine binds

receptors. -

cAMP Generation: Activation of Adenylyl Cyclase (AC) increases intracellular cAMP.

-

Renin Exocytosis: cAMP activates Protein Kinase A (PKA), triggering the exocytosis of stored renin granules.

This compound’s Partial Agonism (ISA)

This compound possesses approximately 12–18% ISA relative to isoproterenol.

-

High Sympathetic Tone (e.g., Exercise/Hypertension): this compound competes with potent endogenous catecholamines. Since its intrinsic efficacy (15%) is far lower than norepinephrine (100%), the net effect is a blockade , resulting in reduced cAMP and suppressed renin release.

-

Low Sympathetic Tone (e.g., Supine Rest): this compound provides a low-level background stimulation. While it lowers basal renin in hypertensive patients (who often have elevated baseline sympathetic drive), it may cause less suppression than non-ISA agents like propranolol in normotensive subjects.

Pathway Visualization

The following diagram illustrates the competitive dynamics at the JG cell membrane.

Figure 1: Competitive dynamics of this compound at the JG cell

Physiological Impact on RAS Components[3][4]

Plasma Renin Activity (PRA)

Clinical data indicates that this compound is approximately 4 times more potent than propranolol in inhibiting isoproterenol-induced renin release.

-

Basal PRA: In hypertensive patients, this compound significantly reduces basal PRA, though the magnitude may be slightly blunted compared to non-ISA agents due to the partial agonist effect maintaining a "floor" of receptor activity.

-

Stimulated PRA: this compound effectively abolishes the surge in renin normally seen with upright posture or dynamic exercise. This confirms its efficacy in high-adrenergic states.

Downstream Effects: Angiotensin II & Aldosterone

The suppression of renin leads to a cascade reduction in downstream effectors:

-

Angiotensin II: Reduced generation leads to vasodilation (contributing to antihypertensive effect) and reduced sympathetic facilitation.

-

Aldosterone: this compound treatment correlates with a significant reduction in urinary aldosterone excretion.[2][3][4][5] This blunts sodium retention, further aiding blood pressure control.

Comparative Data Summary

| Parameter | This compound (ISA+) | Propranolol (Non-ISA) | Placebo |

| Basal PRA | Reduced ( | Strongly Reduced ( | No Change |

| Exercise-Induced PRA | Abolished ( | Abolished ( | Significant Rise ( |

| Aldosterone Excretion | Significant Decrease | Significant Decrease | No Change |

| Renal Vascular Resistance | Maintained/Slight Decrease | Increased (Reflex) | No Change |

Experimental Protocol: Quantifying RAS Suppression

For researchers designing clinical trials or preclinical studies, the following protocol ensures rigorous measurement of this compound's effect on the RAS. This workflow accounts for the lability of renin and the influence of posture.

Study Design: The "Tilt-Stimulation" Assay

To isolate the drug's effect on sympathetic renin drive, measurements must be taken at basal (supine) and stimulated (upright/exercise) states.

Step-by-Step Methodology:

-

Washout Period:

-

Subjects must discontinue all interfering antihypertensives (diuretics, ACEIs) for at least 3 weeks.

-

Rationale: Diuretics elevate renin; ACEIs elevate renin (loss of negative feedback).

-

-

Basal Sampling (Day 0 & Day 14):

-

Time: 08:00 AM (Circadian peak of renin).

-

Condition: Subject remains supine for 60 minutes prior to venipuncture.

-

Sample: 5 mL blood into pre-chilled EDTA tubes .

-

Critical Control: Immediate cooling prevents cryoactivation of prorenin to renin, although some modern assays suggest Room Temperature (RT) processing to strictly avoid "cold activation." Consensus: Follow the specific kit manufacturer's instruction (typically RT for direct renin mass, Ice for enzymatic PRA activity).

-

-

Stimulation Phase:

-

Maneuver: Upright tilt (60°) or ergometer exercise (100W) for 30 minutes.

-

Sampling: Repeat venipuncture immediately post-exertion.

-

-

Drug Administration:

-

This compound 20–40 mg/day orally.

-

-

Assay (Radioimmunoassay - RIA):

-

Measure the generation of Angiotensin I (Ang I) per hour (ng/mL/hr) at pH 6.0.

-

Workflow Visualization

Figure 2: Experimental workflow for assessing this compound-induced renin suppression.

Technical Considerations & Pitfalls

The "Dissociation" Phenomenon

Researchers must note that while this compound suppresses renin, the magnitude of blood pressure reduction does not always correlate linearly with the drop in PRA. This suggests this compound’s antihypertensive efficacy involves concurrent mechanisms:

-

Reduction in Cardiac Output.

-

Central Nervous System (CNS) sympatholysis.

-

Resetting of baroreceptors.

Assay Interference

-

Cryoactivation: If measuring active renin, avoid prolonged storage at 4°C before separation, as prorenin can convert to active renin, falsely elevating results.

-

ISA Confounder: In animal models with depleted catecholamines (e.g., reserpine-treated rats), this compound may increase renin due to its intrinsic agonist activity. Ensure models have intact sympathetic tone to observe suppression.

References

-

Hansson, B. G., & Hökfelt, B. (1975).[5] Long term treatment of moderate hypertension with this compound (Hoe 893d). I. Effects on blood pressure, pulse rate, catecholamines in blood and urine, plasma renin activity and urinary aldosterone.[3][4][5] European Journal of Clinical Pharmacology. Link(Note: Representative link to journal archive)

-

Lameijer, L. D., et al. (1981). Comparative beta-adrenoceptor blocking effects and pharmacokinetics of this compound and propranolol in man. British Journal of Clinical Pharmacology. Link

-

Heel, R. C., et al. (1981). This compound: A Review of its Pharmacological Properties and Therapeutic Efficacy in Hypertension and Angina Pectoris. Drugs. Link

-

Bühler, F. R., et al. (1972). Propranolol inhibition of renin secretion. A specific approach to diagnosis and treatment of renin-dependent hypertensive diseases. New England Journal of Medicine. Link

-

Manhem, P., & Hökfelt, B. (1981). Prolonged treatment with this compound in hypertension: effects on blood pressure, renin, aldosterone and catecholamines.[2][3][4][5] European Heart Journal. Link

Sources

- 1. [On the pharmacology of the beta-receptor blocker this compound (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The effect of clonidine and this compound, respectively on catecholamines in blood and urine, plasma renin activity and urinary aldosterone in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. | PDF or Rental [articles.researchsolutions.com]

A Technical Guide to Investigating Penbutolol for Non-Cardiovascular Applications: Early-Stage Research

A Foreword for the Modern Drug Discovery Professional: The landscape of pharmacology is undergoing a paradigm shift. Beyond the traditional "one drug, one target" model lies the vast potential of drug repurposing—unlocking novel therapeutic avenues for established molecules. This guide focuses on Penbutolol, a compound with a well-documented cardiovascular profile, and explores the preclinical pathways to investigate its promising, yet underexplored, non-cardiovascular applications. As a non-selective beta-adrenergic antagonist with significant 5-HT1A receptor affinity, this compound presents a unique polypharmacological profile ripe for investigation in oncology, neurology, and immunology.

This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It is designed not as a rigid set of instructions, but as a strategic framework to guide early-stage research, grounded in scientific integrity and validated methodologies.

Part 1: The Core Pharmacology of this compound - A Tale of Two Receptors

This compound's established clinical use is in the management of hypertension.[1] Its primary mechanism of action is the non-selective blockade of β1- and β2-adrenergic receptors.[2] This action on the heart and kidneys leads to a reduction in heart rate and blood pressure.[2] However, what makes this compound a compelling candidate for repurposing is its significant binding affinity for the serotonin 1A (5-HT1A) receptor, where it acts as an antagonist.[3][4][5] This dual-receptor activity forms the foundation of its potential in non-cardiovascular domains.

| Pharmacological Property | Description | Primary Therapeutic Implication |

| Non-selective β-adrenergic blockade | Antagonizes both β1 and β2 adrenergic receptors. | Cardiovascular (Hypertension) |

| 5-HT1A Receptor Antagonism | High-affinity antagonist at serotonin 1A receptors.[3] | Potential for Neurological and Psychiatric Disorders |

| Intrinsic Sympathomimetic Activity (ISA) | Possesses partial agonist activity at β-adrenergic receptors.[2] | May mitigate some side effects of beta-blockade. |

Part 2: Exploring the Neurological Frontier - this compound's Potential in CNS Disorders

The serotonergic system is a critical regulator of mood, anxiety, and cognition. The 5-HT1A receptor, in particular, is a key target for anxiolytics and antidepressants.[6] this compound's antagonist activity at this receptor suggests its potential utility in treating conditions like generalized anxiety disorder (GAD) and as an adjunct therapy for depression.

Scientific Rationale:

The therapeutic rationale for a 5-HT1A antagonist in CNS disorders is multifaceted. In anxiety, antagonism of presynaptic 5-HT1A autoreceptors can lead to increased serotonin release in the synapse, a mechanism shared by some anxiolytic drugs. In depression, co-administration of a 5-HT1A antagonist with a selective serotonin reuptake inhibitor (SSRI) has been shown to potentially accelerate and enhance the antidepressant response.[7][8] Preclinical studies have demonstrated that (-)-penbutolol can counteract the behavioral and physiological effects of 5-HT1A receptor agonists, confirming its antagonist properties at both postsynaptic receptors and somatodendritic autoreceptors.[5]

Experimental Workflow for Investigating Neuropsychiatric Applications:

The following workflow provides a structured approach to characterizing this compound's effects on neuronal systems.

Caption: A stepwise workflow for investigating the CNS effects of this compound.

Detailed Protocol: In Vitro 5-HT1A Receptor Functional Antagonism Assay

This protocol describes a method to confirm this compound's functional antagonism at the 5-HT1A receptor using a cell-based assay that measures changes in cyclic adenosine monophosphate (cAMP).

Objective: To determine the ability of this compound to inhibit the agonist-induced decrease in cAMP levels mediated by 5-HT1A receptor activation.

Materials:

-

HEK293 cells stably expressing the human 5-HT1A receptor.

-

5-HT1A receptor agonist (e.g., 8-OH-DPAT).

-

This compound hydrochloride.

-

Forskolin.

-

cAMP assay kit (e.g., LANCE Ultra cAMP Detection Kit).

-

Cell culture medium and supplements.

-

96-well microplates.

Procedure:

-

Cell Culture: Culture HEK293-5-HT1A cells to 80-90% confluency.

-

Cell Plating: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and the 5-HT1A agonist in assay buffer.

-

Antagonist Pre-incubation: Add varying concentrations of this compound to the cells and incubate for 30 minutes at 37°C.

-

Agonist Stimulation: Add a fixed concentration of the 5-HT1A agonist in the presence of forskolin (to stimulate cAMP production) and incubate for 30 minutes at 37°C.

-

cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the cAMP assay kit.

-

Data Analysis: Plot the cAMP levels against the concentration of this compound. Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the agonist-induced response.

Self-Validation:

-

Include a positive control (known 5-HT1A antagonist) and a negative control (vehicle).

-

Confirm that the agonist alone produces a dose-dependent decrease in forskolin-stimulated cAMP levels.

-

Ensure that this compound alone does not significantly alter basal or forskolin-stimulated cAMP levels.

Part 3: this compound in Oncology - A New Frontier for Beta-Blockers

The role of the sympathetic nervous system in cancer progression is an emerging area of research. Chronic stress and the subsequent release of catecholamines (epinephrine and norepinephrine) can promote tumor growth, angiogenesis, and metastasis through the activation of β-adrenergic receptors on cancer cells and cells within the tumor microenvironment.[9][10][11] As a non-selective beta-blocker, this compound has the potential to disrupt these pro-tumorigenic signaling pathways.[12]

Scientific Rationale:

The anti-cancer rationale for beta-blockers is based on their ability to:

-

Inhibit cancer cell proliferation and migration: By blocking β-adrenergic signaling, beta-blockers can interfere with downstream pathways that regulate cell growth and motility.[13]

-

Reduce angiogenesis: Beta-blockers can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen.[13]

-

Modulate the tumor microenvironment: They can alter the function of immune cells within the tumor, potentially enhancing anti-tumor immunity.[10]

-

Potentiate chemotherapy and immunotherapy: Preclinical and clinical studies with other beta-blockers, such as propranolol, have shown that they can enhance the efficacy of conventional cancer therapies.[13][14]

Signaling Pathways Implicated in Beta-Blocker Anti-Cancer Effects:

Caption: Simplified signaling pathway of beta-blocker mediated anti-cancer effects.

Detailed Protocol: In Vitro Cancer Cell Invasion Assay (Boyden Chamber)

This protocol outlines a method to assess the effect of this compound on the invasive potential of cancer cells.

Objective: To quantify the ability of cancer cells to migrate through a basement membrane matrix in response to a chemoattractant, and to determine the inhibitory effect of this compound on this process.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer).

-

Boyden chamber apparatus with inserts (e.g., 8 µm pore size).

-

Matrigel or other basement membrane extract.

-

Chemoattractant (e.g., fetal bovine serum).

-

This compound hydrochloride.

-

Cell culture medium and supplements.

-

Cotton swabs.

-

Staining solution (e.g., Crystal Violet).

Procedure:

-

Coating of Inserts: Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.

-

Cell Preparation: Culture cancer cells to sub-confluency, then serum-starve them for 24 hours.

-

Cell Seeding: Resuspend the cells in serum-free medium containing various concentrations of this compound or vehicle control. Seed the cell suspension into the upper chamber of the coated inserts.

-

Chemoattractant Addition: Add medium containing the chemoattractant to the lower chamber.

-

Incubation: Incubate the chambers for 24-48 hours to allow for cell invasion.

-

Removal of Non-invading Cells: Carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Fixation and Staining: Fix the invading cells on the lower surface of the insert with methanol and stain with Crystal Violet.

-

Quantification: Count the number of stained, invaded cells in several microscopic fields.

-

Data Analysis: Compare the number of invaded cells in the this compound-treated groups to the control group.

Self-Validation:

-

Include a positive control (a known inhibitor of invasion) and a negative control (vehicle).

-

Confirm that the chemoattractant stimulates cell invasion compared to a serum-free control.

-

Perform a cell viability assay (e.g., MTT) in parallel to ensure that any observed decrease in invasion is not due to cytotoxicity.

Part 4: The Immunomodulatory Potential of this compound

The interplay between the nervous and immune systems is increasingly recognized as a crucial factor in health and disease. Beta-adrenergic signaling can influence the function of various immune cells.[15] By blocking these signals, beta-blockers like this compound may exert immunomodulatory effects, which could be beneficial in inflammatory conditions or as an adjunct to immunotherapy in cancer.[15]

Scientific Rationale:

The immunomodulatory potential of beta-blockers stems from their ability to:

-

Alter cytokine production: Studies with propranolol have shown that it can modulate the production of pro- and anti-inflammatory cytokines by immune cells.[16]

-

Enhance T-cell function: Beta-blockers may improve T-cell responses, which are critical for fighting infections and cancer.[17]

-

Modulate macrophage activity: Propranolol has been shown to influence macrophage differentiation and function, promoting an anti-inflammatory phenotype.[18]

Experimental Workflow for Investigating Immunomodulatory Effects:

Caption: A workflow for investigating the immunomodulatory effects of this compound.

Detailed Protocol: In Vitro Cytokine Release Assay from Human PBMCs

This protocol describes a method to assess the effect of this compound on cytokine production by human peripheral blood mononuclear cells (PBMCs).

Objective: To measure the levels of key pro- and anti-inflammatory cytokines released by stimulated PBMCs in the presence or absence of this compound.

Materials:

-

Human peripheral blood.

-

Ficoll-Paque for PBMC isolation.

-

RPMI-1640 medium and supplements.

-

Stimulating agent (e.g., Lipopolysaccharide (LPS) for monocytes, Phytohemagglutinin (PHA) for T-cells).

-

This compound hydrochloride.

-

ELISA or Luminex kits for specific cytokines (e.g., TNF-α, IL-6, IL-10).

-

96-well cell culture plates.

Procedure:

-

PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate them in 96-well plates.

-

Compound Treatment: Add varying concentrations of this compound or vehicle control to the cells.

-

Cell Stimulation: Add the stimulating agent (LPS or PHA) to the appropriate wells. Include unstimulated controls.

-

Incubation: Incubate the plates for 24-48 hours.

-

Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.

-

Cytokine Measurement: Measure the concentrations of the desired cytokines in the supernatants using ELISA or Luminex assays according to the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels in the this compound-treated groups to the stimulated control group.

Self-Validation:

-

Confirm that the stimulating agent induces a robust cytokine response compared to the unstimulated control.

-

Include a positive control (a known immunomodulator) if available.

-

Perform a cell viability assay to ensure that this compound is not cytotoxic at the tested concentrations.

Conclusion and Future Directions

This compound stands at an exciting crossroads of pharmacology. Its unique dual-receptor profile as a non-selective beta-blocker and a 5-HT1A antagonist provides a strong rationale for its investigation beyond its traditional cardiovascular indications. This guide has provided a foundational framework for early-stage, preclinical research into its potential applications in neurology, oncology, and immunology. The proposed experimental workflows and detailed protocols are designed to be robust, self-validating, and to generate the high-quality data necessary to advance our understanding of this compound's non-cardiovascular pharmacology.